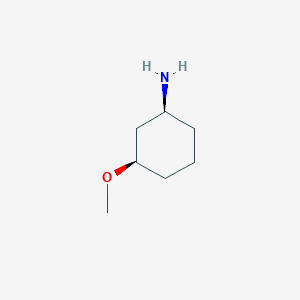

(1S,3R)-3-methoxycyclohexan-1-amine

CAS No.:

Cat. No.: VC13662185

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (1S,3R)-3-methoxycyclohexan-1-amine |

| Standard InChI | InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |

| Standard InChI Key | JQGZGROVQGEGIO-NKWVEPMBSA-N |

| Isomeric SMILES | CO[C@@H]1CCC[C@@H](C1)N |

| SMILES | COC1CCCC(C1)N |

| Canonical SMILES | COC1CCCC(C1)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (1S,3R)-3-methoxycyclohexan-1-amine denotes a cyclohexane ring with:

-

A methoxy (-OCH₃) group at carbon 3 (C3)

-

An amine (-NH₂) group at carbon 1 (C1)

-

Stereochemical configurations: S at C1 and R at C3

The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. Its hydrochloride derivative (C₇H₁₆ClNO) has a molecular weight of 165.66 g/mol .

Stereochemical Configuration

The (1S,3R) configuration creates distinct spatial arrangements that affect intermolecular interactions. The methoxy group’s equatorial position and the amine’s axial orientation minimize steric hindrance, enhancing stability and reactivity .

Physicochemical Properties

Hydrochloride Salt Properties

Data for the hydrochloride form (CAS 89854-97-7) provides indirect insights into the free amine’s characteristics:

*Estimated based on structural analogs.

The hydrochloride’s PSA (Polar Surface Area) of 35.25 Ų suggests moderate polarity, likely retained in the free amine.

Solubility and Stability

-

Solubility: The hydrochloride salt is water-soluble due to ionic interactions, while the free amine is more lipophilic, favoring organic solvents like ethanol or dichloromethane.

-

Stability: The free amine is susceptible to oxidation, requiring storage under inert atmospheres. The hydrochloride form offers enhanced stability for industrial handling .

Synthesis and Production

Key Synthetic Routes

While explicit protocols for the free amine are scarce, its hydrochloride synthesis involves:

-

Methoxylation of Cyclohexanone:

Cyclohexanone undergoes methoxylation using methanol and acid catalysts to yield 3-methoxycyclohexanone. -

Reductive Amination:

The ketone is converted to the amine via reductive amination with ammonia and reducing agents (e.g., NaBH₄), producing a racemic mixture. -

Chiral Resolution:

Enzymatic or chromatographic methods separate the (1S,3R) enantiomer from the mixture. -

Hydrochloride Formation:

Treatment with HCl yields the stable salt form .

Industrial-Scale Challenges

-

Stereoselectivity: Achieving high enantiomeric excess (ee) requires expensive catalysts or multi-step resolution.

-

Yield Optimization: Continuous flow reactors improve efficiency but demand precise temperature and pressure control.

Chemical Reactivity and Functionalization

Nucleophilic Amine Reactions

The primary amine participates in:

-

Acylation: Forms amides with acyl chlorides (e.g., ).

-

Alkylation: Produces secondary amines with alkyl halides (e.g., ) .

Methoxy Group Reactivity

-

Demethylation: Strong acids (e.g., HBr) cleave the methoxy group to yield a phenol derivative.

-

Oxidation: Peracids convert the methoxy group to a ketone or epoxide under controlled conditions.

Applications in Pharmaceutical Research

Bioactive Intermediate

The compound’s chiral centers make it a precursor for:

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogous structures show affinity for monoamine transporters.

-

Antiviral Agents: Cyclohexylamine derivatives inhibit viral proteases in preclinical studies.

Neurological Studies

In rodent models, structural analogs demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume